N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features an oxalamide core with substituents that include an ethoxypropyl group and an isoxazolyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and isoxazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-ethoxypropylamine to form an intermediate.
Coupling with Isoxazole: The intermediate is then coupled with isoxazole under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The ethoxypropyl and isoxazolyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxalamides.
Scientific Research Applications
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.
Mechanism of Action
The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazolyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide core.
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)urea: Contains a urea core instead of an oxalamide core.
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)carbamate: Features a carbamate core.
Uniqueness
N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical properties compared to similar compounds with acetamide, urea, or carbamate cores. This uniqueness makes it a valuable compound for various research applications, offering different reactivity and interaction profiles.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJXXIJEDGWTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=O)NC1=NOC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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